molecular formula C10H6BrF3N2S B14025990 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine

Cat. No.: B14025990
M. Wt: 323.13 g/mol
InChI Key: OHNASCKLYARNFE-UHFFFAOYSA-N
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Description

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine typically involves the reaction of 2-bromo-3-(trifluoromethyl)benzaldehyde with thioamide under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The reaction is usually carried out in ethanol as a solvent and requires refluxing for about 30 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Chemistry

In chemistry, 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is used as a building block for the synthesis of more complex molecules.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications .

Medicine

In medicine, derivatives of this compound are being explored for their potential to treat various diseases. Its antimicrobial and anticancer properties are of particular interest in the development of new pharmaceuticals .

Industry

Industrially, this compound is used in the production of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in electronics, coatings, and polymers .

Mechanism of Action

The mechanism of action of 5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Bromo-3-(trifluoromethyl)phenyl)thiazol-2-amine is unique due to the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and biological activity. These functional groups contribute to its distinct chemical and physical properties, making it a valuable compound in various applications .

Properties

Molecular Formula

C10H6BrF3N2S

Molecular Weight

323.13 g/mol

IUPAC Name

5-[2-bromo-3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C10H6BrF3N2S/c11-8-5(7-4-16-9(15)17-7)2-1-3-6(8)10(12,13)14/h1-4H,(H2,15,16)

InChI Key

OHNASCKLYARNFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)Br)C2=CN=C(S2)N

Origin of Product

United States

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